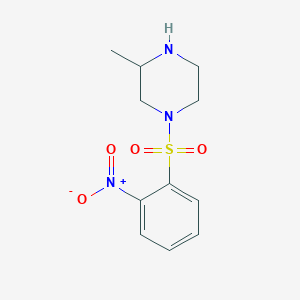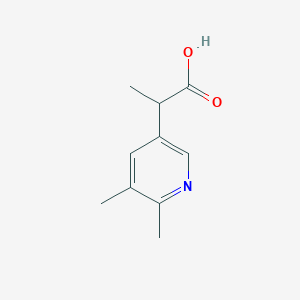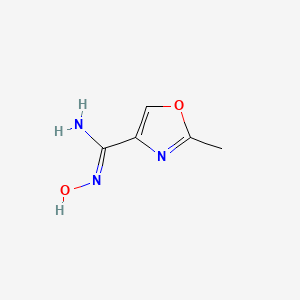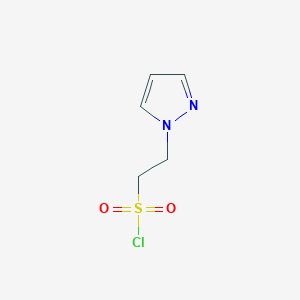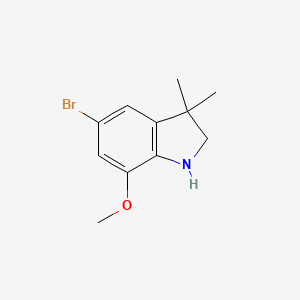![molecular formula C10H15NS B13065395 4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13065395.png)
4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is an organic compound that belongs to the class of thienopyridines. It is characterized by a fused ring system consisting of a thiophene ring and a piperidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the use of 2-thiophenecarboxaldehyde and propylamine.
Cyclization: The reaction proceeds through a cyclization process where the aldehyde group of 2-thiophenecarboxaldehyde reacts with the amine group of propylamine to form an imine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization and reduction reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with hydrogenated thiophene rings.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmacologically active compounds, including antiplatelet agents and anticoagulants.
Biological Studies: The compound is studied for its potential biological activities, such as inhibition of platelet aggregation and anti-inflammatory properties.
Chemical Research: It serves as a building block in the synthesis of complex organic molecules for various chemical research projects.
Mecanismo De Acción
The mechanism of action of 4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves:
Molecular Targets: The compound targets specific enzymes or receptors in biological systems, such as platelet receptors.
Pathways Involved: It interferes with the signaling pathways involved in platelet aggregation, thereby inhibiting the formation of blood clots.
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Lacks the propyl group but shares the core structure.
Prasugrel: A thienopyridine prodrug with similar platelet aggregation inhibition properties.
Clopidogrel: Another thienopyridine derivative used as an antiplatelet agent.
Uniqueness
4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to the presence of the propyl group, which may influence its pharmacokinetic and pharmacodynamic properties, making it distinct from other thienopyridine derivatives .
Propiedades
Fórmula molecular |
C10H15NS |
|---|---|
Peso molecular |
181.30 g/mol |
Nombre IUPAC |
4-propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C10H15NS/c1-2-3-9-8-5-7-12-10(8)4-6-11-9/h5,7,9,11H,2-4,6H2,1H3 |
Clave InChI |
PEZBJUFLHSSYAC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C2=C(CCN1)SC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-tert-butyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B13065312.png)
![6-(2-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13065327.png)
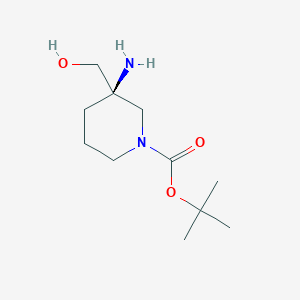
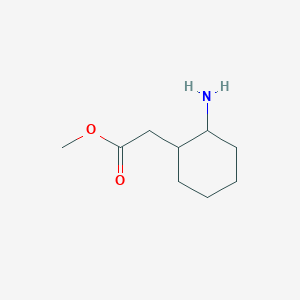
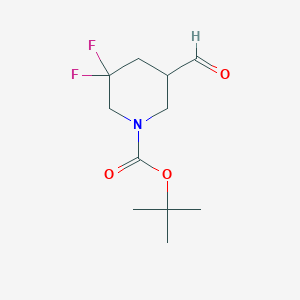

![tert-ButylN-{[cis-4-hydroxypiperidin-3-yl]methyl}carbamate](/img/structure/B13065349.png)
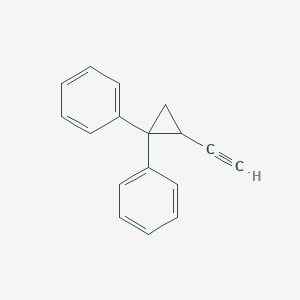
![Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13065372.png)
